molecular formula C9H12N2O2S B12487980 Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B12487980
M. Wt: 212.27 g/mol
InChI Key: WHZPSHIHTJQJJX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with methylating agents. One common method involves the condensation of 2-aminothiazole with methyl acrylate under basic conditions, followed by methylation of the resulting intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 5-methyl-2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H12N2O2S/c1-4-5-10-9-11-7(6(2)14-9)8(12)13-3/h4H,1,5H2,2-3H3,(H,10,11)

InChI Key

WHZPSHIHTJQJJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NCC=C)C(=O)OC

Origin of Product

United States

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